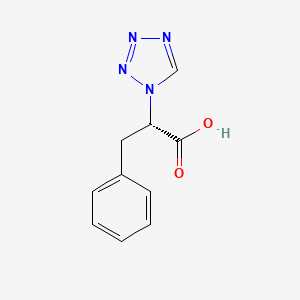

(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

CAS No.: 1212152-78-7

Cat. No.: VC4161193

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212152-78-7 |

|---|---|

| Molecular Formula | C10H10N4O2 |

| Molecular Weight | 218.216 |

| IUPAC Name | (2S)-3-phenyl-2-(tetrazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16)/t9-/m0/s1 |

| Standard InChI Key | CJFZFWRBAQCHFO-VIFPVBQESA-N |

| SMILES | C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.22 g/mol . The chiral center at the second carbon of the propanoic acid moiety confers stereospecificity, making the (S)-enantiomer biologically relevant in receptor-ligand interactions. X-ray crystallography reveals an orthorhombic crystal system, with bond lengths and angles consistent with tetrahedral geometry at the chiral center. Key structural features include:

-

Tetrazole ring: A planar, aromatic five-membered ring with alternating single and double bonds, contributing to metabolic stability.

-

Phenyl group: Enhances lipophilicity, facilitating membrane permeability.

-

Carboxylic acid: Participates in hydrogen bonding and salt formation, critical for solubility and target binding .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Bond Length (C-N) | 1.32 Å | |

| Dihedral Angle | 112.5° |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR: A singlet at δ 8.9 ppm corresponds to the tetrazole proton, while aromatic protons of the phenyl group appear between δ 7.2–7.5 ppm .

-

¹³C NMR: The carbonyl carbon of the carboxylic acid resonates at δ 172.1 ppm, and the tetrazole carbons appear at δ 145–150 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

-

Formation of the tetrazole ring: Phenylacetic acid derivatives react with sodium azide and triethyl orthoformate under acidic conditions to yield the tetrazole intermediate.

-

Chiral resolution: Racemic mixtures are separated using chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.

Reaction Scheme:

Optimization Parameters

Critical factors affecting yield and purity include:

-

Temperature: Reactions conducted at 70°C improve tetrazole ring formation efficiency.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

-

Catalyst: Lewis acids such as ZnCl₂ accelerate cyclization .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid undergoes esterification, amidation, and salt formation:

-

Esterification: Reacts with methanol under acidic conditions to form methyl esters, improving lipid solubility.

-

Amidation: Coupling with amines via carbodiimide chemistry yields bioactive amides .

Tetrazole-Specific Reactions

The tetrazole ring participates in:

-

Nucleophilic substitution: Reacts with alkyl halides to form N-alkylated derivatives.

-

Coordination chemistry: Binds metal ions (e.g., Zn²⁺) through lone pairs on nitrogen atoms, relevant in enzyme inhibition .

Pharmacological Applications

Anticancer Activity

Derivatives of (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid exhibit potent activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values as low as 1.9 μg/mL . Mechanistic studies suggest inhibition of human thymidylate synthase (hTS), a key enzyme in DNA synthesis .

Table 2: Anticancer Activity Data

| Derivative | HCT-116 IC₅₀ (μg/mL) | MCF-7 IC₅₀ (μg/mL) |

|---|---|---|

| Hydrazide (9) | 2.3 | 2.8 |

| Ester (6) | 1.9 | 2.5 |

| Doxorubicin (Ref.) | 3.23 | 3.23 |

Enzyme Inhibition

The compound acts as a cytosolic phospholipase A2α (cPLA2α) inhibitor, reducing inflammation by blocking arachidonic acid release . Molecular docking studies reveal binding to the enzyme’s catalytic site via hydrogen bonds with Arg200 and Tyr228 .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Future Directions

Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume